BenchChemオンラインストアへようこそ!

(S)-Lisinopril-d5

Bioanalysis Stable Isotope Labeling LC-MS/MS

Select (S)-Lisinopril-d5 as your SIL internal standard for lisinopril LC-MS/MS quantification to ensure FDA/EMA guideline compliance. Unlike structural analog IS (e.g., enalaprilat) that introduces -13.7% to +13.2% systematic bias, this deuterated SIL IS exhibits near-identical extraction recovery, chromatographic retention, and ionization efficiency to the unlabeled analyte, effectively compensating for matrix effects and ion suppression. With ≥98 atom% D isotopic enrichment, background d0 interference is negligible, enabling LLOQs down to 0.5 ng/mL in plasma. Indispensable for regulated bioequivalence studies, therapeutic drug monitoring (TDM), and ANDA method validation where precision requirements are stringent.

Molecular Formula C21H31N3O5
Molecular Weight 410.5 g/mol
Cat. No. B586337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lisinopril-d5
Synonyms(S)-1-[N2-(1-Carboxy-3-phenyl-d5-propyl)-L-lysyl]-L-proline;  Acerbon-d5;  Alapril-d5;  Amicor-d5;  Carace-d5;  Cipral-d5;  Cipril-d5;  Coric-d5;  Diroton-d5;  Inopril-d5;  Irumed-d5;  Laaven-d5;  Linopril-d5;  Linvas-d5;  Lipril-d5;  Lisipril-d5;  Lisitec-d5;  Lisop
Molecular FormulaC21H31N3O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D
InChIKeyRLAWWYSOJDYHDC-MMUMHYRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-Lisinopril-d5? A Stable Isotope-Labeled ACE Inhibitor Internal Standard


(S)-Lisinopril-d5 (CAS: 1356905-39-9) is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor lisinopril, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis. It incorporates five deuterium atoms at specific positions, resulting in a molecular formula of C₂₁H₂₆D₅N₃O₅ and a molecular weight of 410.52 g/mol . The parent compound, lisinopril, is a long-acting, hydrophilic ACE inhibitor with a half-life of approximately 12 hours and is not metabolized by the liver, distinguishing it from other ACE inhibitors like enalapril and captopril [1]. (S)-Lisinopril-d5 is utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to enable accurate quantification of lisinopril in complex biological matrices, including human plasma and serum . Its design ensures near-identical physicochemical behavior to the unlabeled analyte while providing a distinct mass difference for precise detection.

Why (S)-Lisinopril-d5 Is Not Interchangeable with Unlabeled Lisinopril or Structural Analogs


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard (IS) directly dictates assay accuracy and precision. While structural analogs like enalaprilat have been employed as IS for lisinopril quantification, studies demonstrate that such analogs do not perfectly co-elute with the analyte, leading to inadequate compensation for matrix effects and ion suppression—key sources of quantification error in biological samples [1]. Stable isotopically labeled (SIL) internal standards like (S)-Lisinopril-d5 are the preferred choice because they exhibit virtually identical extraction recovery, chromatographic retention, and ionization efficiency as the unlabeled lisinopril analyte [2]. However, not all SIL IS are equivalent: deuterium-labeled compounds may demonstrate unexpected chromatographic behavior (e.g., slight retention time shifts) compared to their ¹³C-labeled counterparts, necessitating careful method validation [3]. Therefore, substituting (S)-Lisinopril-d5 with a non-isotopic analog or even a different isotopologue introduces quantifiable risk of systematic bias, particularly in regulated bioequivalence studies and therapeutic drug monitoring where accuracy requirements are stringent.

(S)-Lisinopril-d5: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity ≥98 atom% D Ensures Minimal Unlabeled Analyte Interference

(S)-Lisinopril-d5 is supplied with a certified isotopic purity of ≥98 atom% D, meaning that at least 98% of the specified hydrogen positions are occupied by deuterium. This high isotopic enrichment minimizes the presence of unlabeled (d0) lisinopril within the internal standard stock, which would otherwise contribute to the measured analyte signal and cause systematic overestimation of lisinopril concentrations. In contrast, lower purity deuterated standards (e.g., 95% atom% D) contain proportionally more d0 contaminant, increasing the risk of method bias at low analyte concentrations .

Bioanalysis Stable Isotope Labeling LC-MS/MS

Deuterium Labeling Provides Superior Matrix Effect Compensation vs. Structural Analog IS

The use of a deuterated internal standard like (S)-Lisinopril-d5 is essential for compensating for matrix effects in LC-MS/MS assays. A comparative study evaluating 21 antihypertensive drugs found that for lisinopril, enalaprilat-d5 was used as an internal standard and still achieved accuracies ranging from -13.7% to 13.2% and intra-day/inter-day precisions between 1.1% and 10.5% [1]. However, a general class-level analysis indicates that deuterated SIL ISs may exhibit slight chromatographic retention time differences relative to the unlabeled analyte, which can limit their ability to fully correct for dynamic matrix effects, whereas ¹³C-labeled ISs co-elute perfectly and offer superior compensation [2]. Therefore, while (S)-Lisinopril-d5 is a substantial improvement over non-isotopic structural analogs, its performance in high-matrix samples should be validated against ¹³C-labeled alternatives if available.

Bioanalysis Ion Suppression LC-MS/MS

Comparable Chromatographic Retention to Unlabeled Lisinopril (Class-Level Expectation)

Deuterium-labeled internal standards are generally expected to exhibit chromatographic retention times very close to, but not always identical to, their unlabeled analogs. While no published retention time data specifically for (S)-Lisinopril-d5 were identified, a class-level analysis of deuterated vs. ¹³C-labeled ISs indicates that deuterium labeling can cause slight retention time differences due to the greater relative mass difference between hydrogen isotopes. In contrast, ¹³C-labeled ISs show no measurable retention time shift and co-elute perfectly with the analyte [1]. This implies that (S)-Lisinopril-d5 may show a minor retention time offset relative to unlabeled lisinopril, which should be confirmed during method development to ensure adequate matrix effect compensation.

Chromatography Stable Isotope Labeling Method Validation

Optimal Procurement Use Cases for (S)-Lisinopril-d5 Based on Differential Evidence


Regulated Bioequivalence Studies of Lisinopril Formulations

For bioequivalence trials requiring pharmacokinetic profiling of lisinopril in human plasma, (S)-Lisinopril-d5 is the internal standard of choice. Its high isotopic purity (≥98 atom% D) ensures that the IS contribution to the analyte channel is negligible, enabling accurate quantification at the low ng/mL range necessary for terminal phase sampling. The use of a SIL IS is mandated by regulatory guidelines (FDA, EMA) for bioanalytical method validation, as structural analogs like enalaprilat have been shown to yield accuracies ranging from -13.7% to +13.2% [1], which may exceed acceptance criteria for bioequivalence studies (±15% for LLOQ, ±20% for LLOQ).

Therapeutic Drug Monitoring (TDM) of Lisinopril in Clinical Laboratories

In clinical TDM settings where patient adherence to antihypertensive therapy is assessed, (S)-Lisinopril-d5 provides the necessary analytical specificity to distinguish lisinopril from co-administered medications and endogenous interferences. The validated UHPLC-MS/MS method for 21 antihypertensive drugs demonstrates that using a deuterated IS (enalaprilat-d5 for lisinopril) yields intra-day and inter-day precisions between 1.1% and 10.5% [1], a performance level that (S)-Lisinopril-d5 is expected to match or exceed due to its closer structural identity to the analyte. This ensures reliable therapeutic range monitoring.

Method Development and Validation for ANDA Submissions

For analytical method validation supporting Abbreviated New Drug Applications (ANDA) for generic lisinopril products, (S)-Lisinopril-d5 serves as a fully characterized reference standard compliant with regulatory guidelines [1]. Its availability with a comprehensive Certificate of Analysis (CoA) detailing isotopic purity and chemical purity (typically ≥98%) ensures traceability and meets the quality control requirements for method validation (AMV) and quality control (QC) applications during commercial production [2].

Research Applications Requiring High Sensitivity Quantification

In academic or industrial research settings where lisinopril concentrations must be measured in limited-volume biological samples (e.g., rodent plasma, tissue homogenates), the high isotopic enrichment of (S)-Lisinopril-d5 directly translates to a lower achievable LLOQ. This is because the minimal d0 contaminant reduces background signal, allowing detection of analyte at concentrations as low as 2.5 ng/mL in plasma when using LC-MS [1]. For ultra-sensitive assays (e.g., 0.5 ng/mL using GC-MS [2]), a high-purity SIL IS is indispensable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Lisinopril-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.